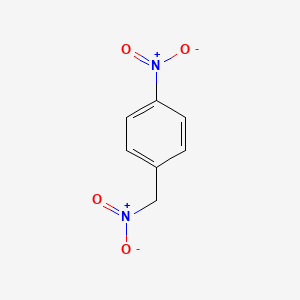

1-Nitro-4-(nitromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-(nitromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQSJSOCNUOYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298836 | |

| Record name | 1-nitro-4-(nitromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610-26-0 | |

| Record name | NSC126408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-nitro-4-(nitromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 1 Nitro 4 Nitromethyl Benzene

General Synthetic Approaches to Nitro-Substituted Aromatic Systems

The introduction of a nitro group (–NO2) onto an aromatic ring is a fundamental transformation in organic chemistry, typically achieved through electrophilic aromatic substitution. scielo.brnih.gov The most common method involves the use of a nitrating mixture, which is a combination of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). numberanalytics.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO2+), which is the active electrophile in the reaction. masterorganicchemistry.com

Alternative nitrating agents have also been developed to offer milder reaction conditions and improved selectivity. numberanalytics.com These include nitronium salts such as nitronium tetrafluoroborate (B81430) (NO2BF4) and nitronium hexafluorophosphate. numberanalytics.compnas.org Other reagents like acetyl nitrate (B79036) can also be employed for the synthesis of aromatic nitro compounds. numberanalytics.com The choice of nitrating agent and reaction conditions depends on the reactivity of the aromatic substrate and the desired level of nitration. libretexts.org For highly activated aromatic rings, such as phenols, dilute nitric acid may be sufficient for nitration.

The reactivity of the aromatic ring is a crucial factor. Electron-donating groups on the benzene (B151609) ring increase its electron density, making it more susceptible to electrophilic attack and thus facilitating nitration. Conversely, electron-withdrawing groups deactivate the ring, making nitration more difficult. libretexts.org

Specific Synthetic Routes for the Preparation of 1-Nitro-4-(nitromethyl)benzene

The synthesis of 1-nitro-4-(nitromethyl)benzene can be achieved through a few distinct pathways. One primary method involves the nitration of a suitable precursor that already contains the nitromethyl group. For instance, the nitration of 4-(nitromethyl)toluene with a mixture of concentrated nitric acid and sulfuric acid can yield 1-nitro-4-(nitromethyl)benzene. The temperature of this reaction is carefully controlled to prevent over-nitration.

Another significant synthetic strategy is the palladium-catalyzed α-arylation of aryl nitromethanes. This cross-coupling reaction provides an efficient route to diaryl nitromethanes and can be adapted for the synthesis of 1-nitro-4-(nitromethyl)benzene. acs.org For example, the reaction of 1-chloro-4-nitrobenzene (B41953) with nitromethane (B149229) in the presence of a palladium catalyst and a suitable ligand can produce the target compound. organic-chemistry.org

A third approach involves the decarboxylation of 2-aryl-2-nitroacetates. These compounds can serve as precursors to aryl nitromethanes, including 1-nitro-4-(nitromethyl)benzene. nih.gov The specific conditions for decarboxylation may vary depending on the electronic nature of the aryl group. nih.gov

Table 1: Synthetic Routes to 1-Nitro-4-(nitromethyl)benzene

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 4-(Nitromethyl)toluene | Conc. HNO3, Conc. H2SO4 | 1-Nitro-4-(nitromethyl)benzene | Direct nitration of a pre-functionalized aromatic ring. | |

| 1-Chloro-4-nitrobenzene | Nitromethane, Pd catalyst, Ligand | 1-Nitro-4-(nitromethyl)benzene | Palladium-catalyzed cross-coupling reaction. | organic-chemistry.org |

| 2-(4-Nitrophenyl)-2-nitroacetate | Heat or specific reagents | 1-Nitro-4-(nitromethyl)benzene | Decarboxylation of a nitroacetate (B1208598) precursor. | nih.gov |

Mechanistic Considerations in the Nitration of Aromatic Precursors

The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. acs.org The generally accepted mechanism, known as the Ingold-Hughes mechanism, involves the following key steps:

Generation of the Electrophile: The reaction is initiated by the formation of the nitronium ion (NO2+). In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the linear and highly electrophilic nitronium ion. jove.com

Attack of the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophilic nitronium ion. masterorganicchemistry.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. acs.orgjove.com

Deprotonation: A weak base, often the bisulfate ion (HSO4-) or a water molecule, removes a proton from the sp3-hybridized carbon of the arenium ion. This restores the aromaticity of the ring and yields the final nitroaromatic product.

An alternative mechanism, the single-electron transfer (SET) mechanism, has also been proposed. acs.org This model suggests that the reaction may proceed through the transfer of a single electron from the aromatic compound to the nitronium ion, forming a radical cation and a nitrogen dioxide radical. acs.org

The regioselectivity of the nitration of substituted benzenes is governed by the nature of the substituent already present on the ring. For a precursor like toluene, the methyl group is an ortho-, para-director, meaning it directs the incoming nitro group primarily to the positions ortho and para to it. libretexts.org Mechanistic studies, including computational models, have been employed to better understand the regiochemistry of nitration for substituted aromatics like toluene. researchgate.netresearchgate.net

Strategies for the Introduction of the Nitromethyl Moiety into Aromatic Structures

Several strategies exist for introducing the nitromethyl (-CH2NO2) group onto an aromatic ring.

One common method is the palladium-catalyzed nitromethylation of aryl halides . This cross-coupling reaction utilizes nitromethane as the source of the nitromethyl group and can be applied to a variety of aryl halides. organic-chemistry.org The reaction conditions are optimized using specific palladium catalysts, ligands (such as XPhos), and bases to achieve high yields and selectivity. organic-chemistry.org This method provides a direct and efficient route to arylnitromethanes. organic-chemistry.org

Another approach is the decarboxylation of 2-aryl-2-nitroacetates . These precursors can be synthesized and then subjected to decarboxylation to yield the corresponding aryl nitromethane. nih.gov The conditions for this transformation are tailored based on the electronic properties of the aryl substituent. nih.gov

The Victor Meyer reaction provides a classical method for the synthesis of aryl nitromethanes. wiley-vch.de This reaction involves the treatment of a primary alkyl halide with silver nitrite (B80452). An improved procedure has been developed to minimize the formation of the benzyl (B1604629) nitrite ester byproduct by taking advantage of the difference in pKa values between the aryl nitromethane and the ester. wiley-vch.de

Table 2: Methods for Introducing the Nitromethyl Group

| Method | Precursor | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Nitromethylation | Aryl Halide | Nitromethane, Pd Catalyst, Ligand | Direct and efficient cross-coupling. | organic-chemistry.orgorganic-chemistry.org |

| Decarboxylation | 2-Aryl-2-nitroacetate | Heat or specific reagents | Utilizes a nitroacetate precursor. | nih.gov |

| Victor Meyer Reaction | Primary Alkyl Halide | Silver Nitrite | Classical method with improved procedures. | wiley-vch.de |

Green Chemistry Approaches in Nitro Compound Synthesis

Traditional nitration methods often involve harsh conditions and the use of hazardous reagents like concentrated acids, which can lead to environmental concerns. researchgate.netrsc.org In recent years, there has been a significant push towards developing more environmentally friendly or "green" approaches for the synthesis of nitro compounds. researchgate.netnumberanalytics.com

Key green chemistry strategies in nitro compound synthesis include:

Use of Solid-Supported Reagents: Employing reagents supported on solid materials like silica (B1680970) gel or clay can simplify product purification and catalyst recovery. sibran.ru For example, metal nitrates deposited on montmorillonite (B579905) clay have been used for the nitration of aromatic compounds. sibran.ru

Microwave-Assisted Reactions: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netsibran.ru

Solvent-Free or Water-Mediated Reactions: Conducting reactions in the absence of organic solvents or using water as a solvent is a key principle of green chemistry. nih.govsemanticscholar.org

Use of Milder and Recyclable Nitrating Agents: The development of benign and recyclable nitrating agents, such as those derived from saccharin, offers a more sustainable alternative to traditional methods. rsc.org Urea nitrate has also been explored as an environmentally friendly nitrating reagent. rasayanjournal.co.inresearchgate.net

Direct Filtration and Acid Recycling: In some processes, the product can be directly filtered from the reaction mixture, allowing for the recycling of the acid mother liquor, which reduces waste and cost. bohrium.com

Photochemical Nitration: The use of UV radiation to initiate nitration offers an alternative pathway that can be performed under ambient conditions. scispace.com

Reaction Pathways and Mechanistic Investigations of 1 Nitro 4 Nitromethyl Benzene

Electrophilic Aromatic Substitution Reactions of 1-Nitro-4-(nitromethyl)benzene

The presence of a nitro group on the benzene (B151609) ring significantly influences the electrophilic aromatic substitution (EAS) reactions of 1-nitro-4-(nitromethyl)benzene. The nitro group is a strong deactivating group and a meta-director. This is because the nitro group withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. chemguide.co.ukyoutube.com

The deactivating nature of the nitro group means that harsher reaction conditions, such as higher temperatures and stronger acids, are often required for substitution to occur. libretexts.org The incoming electrophile is directed to the meta position relative to the existing nitro group. This is because the resonance structures of the arenium ion intermediate show that the positive charge is located on the ortho and para positions, destabilizing these intermediates. The meta position is therefore the least deactivated position for electrophilic attack.

For 1-nitro-4-(nitromethyl)benzene, the aromatic nitro group deactivates the ring, and directs incoming electrophiles to the positions meta to it (positions 2 and 6). The nitromethyl group also influences the reactivity of the aromatic ring.

Decomposition Reaction Mechanisms of Nitroaromatic Compounds

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through several different pathways. The initiation reactions are highly dependent on temperature. dtic.mil

Direct Carbon-Nitrogen Bond Dissociation Pathways

One of the primary decomposition pathways for nitroaromatic compounds at high temperatures is the homolytic cleavage of the carbon-nitrogen (C-NO2) bond. dtic.milresearchgate.net This bond fission is often the initial and rate-determining step in the thermal decomposition of many nitroaromatic compounds, especially under shock initiation conditions. dtic.milicm.edu.pl The dissociation of this bond results in the formation of an aryl radical and a nitrogen dioxide (NO2) radical. acs.orgnih.govresearchgate.net

Theoretical studies using density functional theory (DFT) have been employed to calculate the bond dissociation energies (BDEs) for the C-NO2 bond in various nitroaromatic compounds. researchgate.netresearchgate.net These calculations help in understanding the stability of these compounds and predicting their decomposition behavior. For many nitroaromatic molecules, the weakest bond is the one connecting a nitro group to the aromatic ring. researchgate.net

Radical Formation Mechanisms and Thermochemical Analysis

Experimental techniques such as single-pulse shock tubes have been utilized to study the decomposition mechanisms at high temperatures, providing data on reaction rates and identifying primary reaction pathways. dtic.mildtic.mil Thermochemical analysis, including the calculation of activation energies and Gibbs free energies, is crucial for determining the favorability of different decomposition channels. acs.orgnih.govresearchgate.net For instance, in some cases, the C-NO2 homolysis pathway dominates at very high temperatures (around 1250-1500 K), while at lower temperatures, other pathways might be more favorable. huji.ac.il

Influence of Substituent Effects on Decomposition Energetics

The nature and position of substituents on the benzene ring have a significant impact on the decomposition energetics of nitroaromatic compounds. researchgate.net Substituents can alter the electron density distribution in the molecule, thereby affecting the strength of the C-NO2 bond.

Studies have shown that substituents in the ortho and para positions can cause significant deviations in decomposition energies due to resonance effects, whereas meta substitution often results in no significant changes to the reaction energy profiles. acs.orgnih.govresearchgate.net For para- and meta-substituted nitrobenzenes, a correlation has been found between the C-NO2 bond dissociation energy and the Hammett constant, which quantifies the electron-donating or electron-withdrawing effect of the substituent. acs.orgnih.govresearchgate.net This relationship highlights the role of electronic effects in determining the stability of the C-NO2 bond and, consequently, the decomposition mechanism. For example, electron-donating groups can stabilize the molecule, while electron-withdrawing groups can weaken the C-NO2 bond, facilitating its cleavage.

Reactivity of the Nitromethyl Moiety in Organic Transformations

The nitromethyl group (-CH2NO2) is a versatile functional group in organic synthesis, primarily due to the acidic nature of the α-protons and the ability of the nitro group to act as a good leaving group. wikipedia.org

Nucleophilic Reactions and Intermolecular Interactions

The carbon atom of the nitromethyl group is susceptible to nucleophilic attack, especially when the nitro group acts as a leaving group. This reactivity is enhanced in certain contexts, such as in allylic nitro compounds where nucleophilic substitution of the nitro group can occur. nih.gov

The protons on the carbon adjacent to the nitro group (α-protons) are acidic, with a pKa of around 11 in aqueous solution. wikipedia.org This allows for the formation of a nitronate anion upon deprotonation by a base. wikipedia.orgwikipedia.org This nitronate is a key intermediate in several important carbon-carbon bond-forming reactions, including the Henry reaction (nitro-aldol reaction) and the Michael addition. wikipedia.orgnih.gov In the Henry reaction, the nitronate adds to an aldehyde or ketone. sci-hub.se The nitromethyl group can also participate in nitro-Mannich reactions, adding to imines to form β-nitroamines. wikipedia.org

Cycloaddition Chemistry Involving Nitro Compounds

The dual presence of an aromatic nitro group and an aliphatic nitromethyl group in 1-nitro-4-(nitromethyl)benzene suggests potential participation in various cycloaddition reactions, a cornerstone in the synthesis of complex cyclic systems. While direct cycloaddition involving the aromatic nitro group is uncommon, the functionalities derived from both the nitromethyl group and the aromatic ring can act as key components in these transformations. The primary cycloaddition pathways relevant to nitro compounds are the Diels-Alder reaction and 1,3-dipolar cycloadditions. nih.govwikipedia.org

Diels-Alder Reactions:

The nitro group is a powerful electron-withdrawing group, making nitroalkenes excellent dienophiles in [4+2] Diels-Alder reactions for constructing cyclohexene (B86901) derivatives. rsc.org The intramolecular Diels-Alder (IMDA) reaction of nitroalkenes has been effectively used to create polycyclic systems, such as trans-fused decalins, with high stereocontrol. nih.gov For a molecule like 1-nitro-4-(nitromethyl)benzene, a synthetic modification would be required to generate a conjugated nitroalkene moiety to act as a dienophile. For instance, elimination from an alpha-functionalized derivative of the nitromethyl group could yield a nitrostyrene-type dienophile. The subsequent Diels-Alder reaction with a suitable diene would proceed, with the regioselectivity controlled by the nitro group. rsc.org Catalysis, including the use of Brønsted acids, has been shown to accelerate these reactions and enhance diastereoselectivity, which would be a critical consideration for synthetic applications. thieme-connect.com

Nitroalkenes can also function as heterodienes in inverse-electron demand Diels-Alder reactions, a strategy extensively developed for alkaloid synthesis. nih.gov Theoretical and experimental studies have shown that the periselectivity of these reactions (i.e., normal vs. hetero-Diels-Alder) can be influenced by the substituents and solvent polarity. bohrium.com

1,3-Dipolar Cycloadditions:

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. acs.org Nitrones, which are N-oxide derivatives of imines, are common 1,3-dipoles that react with alkenes (dipolarophiles) to form isoxazolidines. wikipedia.orgmdpi.com The nitromethyl group of 1-nitro-4-(nitromethyl)benzene can be converted into a nitrone. This transformation would open up pathways for [3+2] cycloaddition reactions. These reactions are typically concerted, pericyclic processes, and their regioselectivity is governed by frontier molecular orbital (FMO) theory. wikipedia.orgsemanticscholar.org The reaction of a nitrone with an alkene is stereospecific with respect to the alkene's geometry. wikipedia.org

Furthermore, the nitromethyl group can be deprotonated to form a nitronate. Nitronates themselves can act as 1,3-dipoles in reactions with suitable dipolarophiles. The cycloaddition of nitronates with alkenes is a key strategy for synthesizing various heterocyclic compounds. The regiochemistry of nitrone cycloadditions with electron-deficient dipolarophiles, such as nitroalkenes, often leads specifically to 4-nitroisoxazolidines. semanticscholar.org The use of chiral Lewis acids can induce enantioselectivity in these cycloadditions, making it a valuable tool in asymmetric synthesis. acs.org

The table below summarizes the potential cycloaddition reactions involving derivatives of 1-nitro-4-(nitromethyl)benzene.

| Reaction Type | Reactant from 1-Nitro-4-(nitromethyl)benzene | Partner Reactant | Product Class | Ref |

| Diels-Alder | α,β-Unsaturated nitroalkene (e.g., 4-nitrostyrene (B89597) derivative) | Diene | Cyclohexene derivative | rsc.org |

| Inverse-Electron Demand Diels-Alder | Nitroalkene derivative | Electron-rich alkene | Dihydropyran derivative (via nitronate) | nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrone derivative | Alkene/Alkyne | Isoxazolidine/Isoxazoline | wikipedia.org |

| 1,3-Dipolar Cycloaddition | Nitronate (from nitromethyl group) | Alkene | Isoxazolidine derivative | acs.org |

Michael Addition Reactions of Nitromethyl-Containing Species

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The nitromethyl group in 1-nitro-4-(nitromethyl)benzene is particularly well-suited for this reaction. The presence of the adjacent nitro group significantly increases the acidity of the methylene (B1212753) protons. In the presence of a base, the nitromethyl group is readily deprotonated to form a resonance-stabilized nitronate anion. This anion is a potent nucleophile that can add to α,β-unsaturated carbonyl compounds, nitroalkenes, and other Michael acceptors. chemrevlett.comencyclopedia.pub

This reaction is of great synthetic utility as the resulting γ-nitro compounds are versatile intermediates. acs.org They can be transformed into a variety of other functional groups, including γ-amino acids and heterocyclic systems like pyrrolidines. chemrevlett.comcnr.it The general mechanism involves the base-catalyzed formation of the nitronate, which then attacks the β-position of the Michael acceptor.

Key aspects of Michael additions involving the nitromethyl group of 1-nitro-4-(nitromethyl)benzene include:

Catalysis: A wide range of catalysts can be employed, from simple bases like potassium carbonate to more complex systems. cnr.it Phase-transfer catalysts, such as chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, have proven effective in promoting these reactions under mild conditions. doi.org Organocatalysts, including chiral thioureas and proline derivatives, are widely used to achieve high stereoselectivity. rsc.orgrsc.org

Acceptor Scope: The nitronate derived from 1-nitro-4-(nitromethyl)benzene can react with various Michael acceptors. Examples include α,β-unsaturated aldehydes, ketones (e.g., chalcones), esters, and nitroalkenes. chemrevlett.comrsc.orgccspublishing.org.cn The reaction with nitroalkenes leads to the formation of 1,3-dinitro compounds, which are valuable synthetic precursors. acs.orgrsc.org

Stereoselectivity: When the Michael acceptor or the nitroalkane is substituted, new stereocenters are formed. The development of asymmetric Michael additions is a major area of research. Using chiral catalysts, it is possible to control the diastereoselectivity and enantioselectivity of the addition, leading to optically active products with high purity. acs.orgrsc.org For example, chiral squaramide and bis(oxazoline) zinc complexes have been used to catalyze the addition of nitroalkanes to nitroalkenes with high enantioselectivity (up to 97% ee). acs.orgrsc.org

The table below provides examples of Michael acceptors and catalysts used in reactions with nitroalkanes.

| Michael Acceptor | Catalyst Type | Product Type | Ref |

| α,β-Unsaturated Aldehydes | Chiral Pyrrolidine (B122466) Derivatives | γ-Nitroaldehydes | rsc.org |

| α,β-Unsaturated Ketones (Chalcones) | Chiral Thioureas, Phase-Transfer Catalysts | γ-Nitroketones | doi.orgnih.gov |

| α,β-Unsaturated Esters (Enoates) | DBU, TBAF | γ-Nitroesters | acs.orgacs.org |

| Nitroalkenes | Chiral Bis(oxazoline) Zinc Complexes, Squaramides | 1,3-Dinitro Compounds | acs.orgrsc.org |

Functional Group Transformations of the Nitro Group

The two distinct nitro groups in 1-nitro-4-(nitromethyl)benzene—one aromatic and one aliphatic—offer a rich platform for selective chemical transformations. Their differing chemical environments allow for selective manipulation, significantly enhancing the synthetic value of the parent molecule.

Transformations of the Aromatic Nitro Group:

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, most notably providing access to anilines. wikipedia.org A variety of methods exist, allowing for chemoselective reduction under different conditions. acs.org

Reduction to Anilines: This is the most common transformation. Catalytic hydrogenation using catalysts like Pd/C, PtO₂, or Raney nickel is highly efficient. wikipedia.org Chemical reducing agents such as SnCl₂, Fe/HCl, or sodium dithionite (B78146) are also widely used. Recently, metal-free reduction methods using reagents like diboron (B99234) compounds (e.g., B₂(OH)₄ or B₂pin₂) have been developed, offering high chemoselectivity and mild reaction conditions. acs.orgnih.gov These methods are often tolerant of other functional groups. rsc.org

Partial Reduction to Hydroxylamines: The reduction can be stopped at the hydroxylamine (B1172632) stage using specific reagents and conditions. wikipedia.org Reagents like zinc dust in the presence of ammonium chloride or catalytic reduction with Raney nickel and hydrazine (B178648) at low temperatures can yield aryl hydroxylamines. wikipedia.orgmdpi.com

Other Reductions: Treatment of aromatic nitro compounds with metal hydrides can lead to azo compounds, while reduction with excess zinc metal can produce hydrazine derivatives. wikipedia.org

Transformations of the Aliphatic Nitro Group:

The primary nitromethyl group undergoes a distinct set of reactions, the most important being the Nef reaction and reduction to an amine.

Nef Reaction: This reaction transforms a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively). wikipedia.orgslideshare.net The process involves the formation of a nitronate salt by treatment with a base, followed by hydrolysis with strong acid (pH < 1). organic-chemistry.org The reaction proceeds through a nitronic acid intermediate. wikipedia.org This would convert the nitromethyl group of the parent molecule into a formyl group, yielding 4-nitrobenzaldehyde. Various modifications to the classical Nef reaction exist, including oxidative and reductive methods, to improve yields and substrate tolerance. organic-chemistry.org

Reduction to Amines: Similar to the aromatic nitro group, the aliphatic nitro group can be reduced to a primary amine. Common methods include catalytic hydrogenation (e.g., with Raney nickel) or using chemical reductants like lithium aluminum hydride (LiAlH₄). cnr.it This transformation provides a route to (4-nitrophenyl)methanamine.

Conversion to Oximes: The nitromethyl group can be converted to an aldoxime using reducing agents like tin(II) chloride under specific conditions. wikipedia.org

The selective transformation of either nitro group is achievable by choosing appropriate reagents and reaction conditions, as summarized below.

| Target Functional Group | Reagent/Reaction | Nitro Group Reacting | Ref |

| Amine (Aniline) | Catalytic Hydrogenation (e.g., Pd/C), B₂(OH)₄ | Aromatic | wikipedia.orgacs.org |

| Hydroxylamine | Zn/NH₄Cl | Aromatic | wikipedia.org |

| Aldehyde | Nef Reaction (Base, then Acid) | Aliphatic | wikipedia.orgorganic-chemistry.org |

| Amine (Benzylamine) | LiAlH₄, Catalytic Hydrogenation | Aliphatic | cnr.it |

| Oxime | SnCl₂ | Aliphatic | wikipedia.org |

Stereoselective Reactions Involving Nitro Compounds

The field of asymmetric synthesis has extensively utilized nitro compounds as versatile building blocks. noaa.govfrontiersin.org For 1-nitro-4-(nitromethyl)benzene, stereoselective reactions would primarily involve the nitromethyl group, which can participate as a nucleophile in various C-C bond-forming reactions, leading to the creation of new stereocenters.

Asymmetric Michael Addition:

As discussed previously (Section 3.3.3), the Michael addition of the nitronate derived from 1-nitro-4-(nitromethyl)benzene is a key reaction. When this nitronate adds to a prochiral α,β-unsaturated compound, a new stereocenter is generated. The development of catalytic enantioselective versions of this reaction has been a major focus. rsc.orgrsc.org

Organocatalysis: Chiral organocatalysts are highly effective for these transformations. Bifunctional catalysts, such as thioureas derived from chiral amino acids or cinchona alkaloids, can activate both the nucleophile (nitronate) and the electrophile (enone) through hydrogen bonding, facilitating a highly organized, stereoselective transition state. rsc.orgnih.gov This approach has been used to synthesize γ-nitro carbonyl compounds with excellent enantioselectivities (up to >99% ee). rsc.org Chiral pyrrolidine derivatives have also been successfully employed as catalysts. rsc.orgnih.gov

Metal Catalysis: Chiral metal complexes are also powerful catalysts. For instance, C₂-symmetric bis(oxazoline) and bis(thiazoline) zinc complexes have been used for the asymmetric Michael addition of nitroalkanes to nitroalkenes, affording 1,3-dinitro products with high diastereo- and enantioselectivity. acs.orgnih.gov N,N'-dioxide/Gadolinium(III) complexes have shown high efficiency in the conjugate addition to α,β-unsaturated pyrazolamides, yielding products that are precursors to important pharmaceuticals like pregabalin (B1679071) and baclofen. acs.org

Asymmetric Nitro-Mannich (Aza-Henry) Reaction:

The nitro-Mannich, or aza-Henry, reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. nih.gov This is another powerful C-C bond-forming reaction where the nitromethyl group of 1-nitro-4-(nitromethyl)benzene could serve as the nucleophile. The resulting β-nitroamines are valuable precursors to vicinal diamines and α-amino acids. The development of catalytic and stereoselective versions has made this a reliable tool in the synthesis of biologically active compounds. nih.gov Chiral metal complexes, such as those involving copper or nickel, are often used to catalyze these reactions with high yields and enantioselectivities. nih.gov

The outcomes of these stereoselective reactions are highly dependent on the catalyst structure, solvent, and reaction conditions. The ability to generate optically pure products from simple starting materials underscores the importance of nitro compounds in modern organic synthesis. exlibrisgroup.comglobalauthorid.com

The table below highlights catalysts used for achieving stereoselectivity in reactions involving nitroalkanes.

| Asymmetric Reaction | Catalyst Class | Chiral Ligand/Catalyst Example | Typical Enantioselectivity (ee) | Ref |

| Michael Addition | Organocatalyst (Thiourea) | Cinchona Alkaloid or Amino Acid-Derived Thiourea | Up to >99% | rsc.org |

| Michael Addition | Organocatalyst (Amine) | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Up to 97% | rsc.org |

| Michael Addition | Metal Complex | Chiral Bis(oxazoline)-Zn(II) | Up to 95% | acs.org |

| Michael Addition | Metal Complex | N,N'-Dioxide-Gd(III) | Up to 99% | acs.org |

| Nitro-Mannich Reaction | Metal Complex | Bis(imidazolidine)-Pyridine-Ni(II) | Up to 95% | nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 Nitro 4 Nitromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of 1-nitro-4-(nitromethyl)benzene provides key insights into the arrangement of protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic and methylene (B1212753) protons. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region, a consequence of the strong electron-withdrawing nature of the nitro group. One study reports these signals at approximately 8.32 ppm and 7.68 ppm. The methylene protons of the nitromethyl group (-CH₂NO₂) are observed as a singlet further upfield, with a reported chemical shift of around 5.57 ppm. The integration of these signals confirms the ratio of aromatic to methylene protons.

Table 1: ¹H NMR Spectral Data for 1-Nitro-4-(nitromethyl)benzene

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic | ~8.32 | Doublet |

| Aromatic | ~7.68 | Doublet |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Complementing the proton NMR data, the ¹³C NMR spectrum provides information about the carbon framework of 1-nitro-4-(nitromethyl)benzene. The presence of two nitro groups significantly influences the chemical shifts of the carbon atoms. The carbon atom attached to the nitromethyl group and the carbon atom bearing the nitro group on the aromatic ring are expected to be deshielded, appearing at lower field values. Aromatic carbons are also influenced by the substituent effects of the nitro group. While specific, comprehensive ¹³C NMR data for 1-nitro-4-(nitromethyl)benzene is not widely available in the searched literature, general principles suggest that the nitro groups will deshield adjacent carbons by 5–10 ppm. PubChem provides a link to ¹³C NMR spectra for this compound, indicating its availability in spectral databases. nih.gov

Proton (1H) NMR Spectral Analysis

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-nitro-4-(nitromethyl)benzene is dominated by strong absorption bands characteristic of the nitro groups.

The two nitro groups give rise to strong asymmetric and symmetric stretching vibrations. The asymmetric stretching vibrations are typically observed in the range of 1520–1350 cm⁻¹. The symmetric stretching vibrations of the nitro group are also prominent. In aromatic nitro compounds, C-N stretching vibrations usually appear in the 1400-1200 cm⁻¹ region. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Additionally, the benzene ring itself will exhibit characteristic C-C stretching vibrations between 1650 and 1400 cm⁻¹. A vapor phase IR spectrum is available for this compound, which can provide detailed vibrational information. nih.gov

Table 2: Characteristic IR Absorption Bands for 1-Nitro-4-(nitromethyl)benzene

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Asymmetric NO₂ Stretch | 1520 - 1350 |

| Symmetric NO₂ Stretch | ~1350 |

| Aromatic C-C Stretch | 1650 - 1400 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Tandem mass spectrometry (MS/MS) provides more detailed structural information by subjecting a selected ion (typically the molecular ion) to further fragmentation. This technique allows for the establishment of fragmentation pathways and the confirmation of the connectivity of atoms within the molecule. For 1-nitro-4-(nitromethyl)benzene, an MS/MS experiment would involve isolating the molecular ion at m/z 182 and inducing its fragmentation. The resulting product ions would provide unambiguous evidence for the presence of both the nitrobenzene (B124822) and nitromethyl substructures. While specific MS/MS studies on this compound were not found in the search results, this technique is a standard method for the structural elucidation of such molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Analysis

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides unparalleled insights into the three-dimensional arrangement of atoms within a crystalline solid, offering precise data on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The molecular structure of nitroaromatic compounds is significantly influenced by the orientation of the nitro groups relative to the benzene ring. In a related compound, 1-nitro-4-(2-nitroprop-1-enyl)benzene, the asymmetric unit of the crystal structure contains two crystallographically independent molecules, both exhibiting an E configuration around the C=C double bond. nih.gov The planarity of the system is a key feature, although deviations can occur. For instance, in one study of a dinitrophenyl derivative, the dihedral angle between the nitro group and the attached phenyl ring was found to be 9.0 (3)°. gatech.edu In another complex chromene structure incorporating a nitromethyl group, the dihedral angle between the benzene and dihydropyran rings is reported as 8.91 (9)°. researchgate.net The conformation is also stabilized by intramolecular hydrogen bonds, such as an N—H⋯O hydrogen bond forming an S(6) ring motif. researchgate.netnih.gov

The planarity of the nitro group with respect to the benzene ring can vary. In some structures, the nitro group is nearly coplanar with the aromatic ring, with a dihedral angle of 1.0 (2)°. gatech.edu However, slight inclinations are also observed, with dihedral angles of 9.4 (3)° being reported. core.ac.uk The specific conformation adopted in the solid state is a result of the balance between intramolecular steric effects and the optimization of intermolecular packing forces.

| Compound | Dihedral Angle Description | Angle (°) | Reference |

|---|---|---|---|

| N,N-dimethyl-4-[(1E,3E)-3-(4-nitrophenyl)prop-2-enylidene]benzene-1,4-diamine | Nitro group and substituted phenyl ring | 9.0 (3) | gatech.edu |

| A dinitrophenyl derivative | Nitro group and attached phenyl ring | 1.0 (2) | gatech.edu |

| 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-1-nitrobenzene | Nitro group and benzene ring | 9.4 (3) | core.ac.uk |

| N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine | Benzene and dihydropyran rings | 8.91 (9) | researchgate.net |

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. In the case of nitroaromatic compounds, π-π stacking interactions and hydrogen bonds are particularly significant. For 1-nitro-4-(2-nitroprop-1-enyl)benzene, molecules are reported to interact through π–π interactions, with centroid-to-centroid distances of 3.695 (3) and 3.804 (3) Å, forming columns along the c-axis. nih.gov These columns are further interconnected into a three-dimensional network by C—H⋯O hydrogen bonds. nih.gov

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 1-Nitro-4-(2-nitroprop-1-enyl)benzene | π–π interactions | Centroid-to-centroid distances of 3.695 (3) and 3.804 (3) Å, forming columns. | nih.gov |

| 1-Nitro-4-(2-nitroprop-1-enyl)benzene | C—H⋯O hydrogen bonds | Connects columns into a 3D network. | nih.gov |

| 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene | C—H⋯π interactions | Forms inversion dimers. | researchgate.net |

| N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine | N–H···O and C–H···O hydrogen bonds | Forms C(6) motifs. | researchgate.netresearchgate.net |

| 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-1-nitrobenzene | O—H⋯O(hydroxy) hydrogen bonds | Forms hexameric clusters. | core.ac.uk |

| 4-(3-Hydroxy-3-methylbut-1-yl)-1-nitrobenzene | C—H⋯O(nitro) interactions | Connects clusters into a 3D architecture. | core.ac.uk |

Determination of Molecular Conformation and Dihedral Angles

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of molecules. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the electronic transitions within the molecule.

For nitroaromatic compounds, the UV-Vis spectra are typically characterized by absorptions corresponding to π→π* and n→π* transitions. The strong electron-withdrawing nature of the nitro group significantly perturbs the electronic structure of the benzene ring. The UV-Vis spectrum of 1-Nitro-4-(nitromethyl)benzene is expected to show a maximum absorption (λₘₐₓ) around 270 nm, which is attributed to π→π* transitions influenced by the nitro substitution. In a similar compound, 4-nitrophenol, an absorption peak around 320 nm is observed, which can shift to approximately 400 nm upon formation of the 4-nitrophenolate (B89219) ion in an alkaline medium. researchgate.net The absorption at 319 nm is specifically assigned to a π→π* transition. researchgate.net The majority of electronic transitions are observed in the 190 to 900 nm range. rsc.org

| Compound/Species | λₘₐₓ (nm) | Transition Type | Reference |

|---|---|---|---|

| 1-Nitro-4-(nitromethyl)benzene (expected) | ~270 | π→π | |

| 4-Nitrophenol | ~320 | π→π | researchgate.net |

| 4-Nitrophenolate ion | ~400 | - | researchgate.net |

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, isolation, and purity determination of organic compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely employed for the analysis of nitroaromatic compounds.

HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of nitroaromatic compounds, reverse-phase HPLC (RP-HPLC) is commonly used.

A typical RP-HPLC method for a related compound, 1-ethyl-4-nitrobenzene, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is monitored by a UV detector at wavelengths such as 210 nm, 230 nm, and 254 nm. semanticscholar.org This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.comsielc.com Thin-layer chromatography (TLC) with silica (B1680970) gel plates and a UV indicator is often used for preliminary analysis and reaction monitoring. wiley-vch.de

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 | sielc.comsemanticscholar.org |

| Mobile Phase | Acetonitrile, Water, Phosphoric or Formic Acid | sielc.comsielc.com |

| Detection | UV at 210, 230, and 254 nm | semanticscholar.org |

| Flow Rate | e.g., 1.8 mL/min | semanticscholar.org |

| Column Temperature | e.g., 40 °C | semanticscholar.org |

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly suitable for volatile and thermally stable compounds.

The analysis of nitroaromatics by GC is well-established. epa.gov A GC system equipped with a wide-bore capillary column and an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) is often employed. epa.gov The ECD is highly sensitive to electronegative compounds like nitroaromatics. epa.gov For GC-MS analysis of the related compound 1-methyl-4-(nitromethyl)benzene, spectral data is available in databases, which can be used for identification. nih.gov It is crucial to manage potential interferences from other electronegative compounds and to prevent carryover between samples of different concentrations. epa.gov

Solid Phase Microextraction (SPME) for Sample Preparation

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that integrates sampling, isolation, and concentration of analytes into a single step. sigmaaldrich.com It is based on the equilibrium partitioning of analytes between the sample matrix and a stationary phase coated onto a fused-silica fiber. researchgate.net This method is widely employed for the analysis of volatile and semi-volatile organic compounds, including nitroaromatic compounds like 1-Nitro-4-(nitromethyl)benzene, from various environmental and biological matrices. sigmaaldrich.com The SPME process can be performed by direct immersion of the fiber into a liquid sample or by exposure to the headspace above a liquid or solid sample (Headspace SPME). ijcce.ac.ir Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or other analytical instrument, where the analytes are thermally desorbed for analysis. copernicus.org

The selection of the SPME fiber coating is a critical parameter that dictates the extraction efficiency and selectivity for target analytes. For nitroaromatic compounds, several types of fiber coatings have been investigated to optimize their extraction from aqueous and solid samples. The choice of coating often depends on the polarity of the target analytes and the complexity of the sample matrix. supelco.com.twhelsinki.fi

Commonly used fibers for the extraction of nitroaromatic compounds include those with polydimethylsiloxane/divinylbenzene (PDMS/DVB) coatings. sigmaaldrich.comscientificlabs.co.uk These bipolar coatings combine absorption (by PDMS) and adsorption (by DVB) mechanisms, making them effective for a range of compounds with varying polarities. copernicus.org Research has also explored the development of novel fiber coatings to enhance the extraction of nitroaromatics. For instance, a poly(phthalazine ether sulfone ketone) (PPESK) coated fiber has demonstrated high extraction efficiency for nitroaromatic compounds, attributed to strong π-π and dipole-dipole interactions between the coating and the analytes. nih.gov This particular fiber showed a long lifetime of up to 100 uses and thermal stability up to 290 °C. nih.gov Another innovative approach involves the use of ordered nanoporous carbons, such as CMK-1, which provide a large surface area and high adsorption capacity for mononitrotoluenes (MNTs). ijcce.ac.ir Furthermore, graphene composite-coated fibers have been successfully applied for the headspace SPME-GC-MS analysis of nitrobenzene compounds in water and soil samples. rhhz.net

The efficiency of the SPME process is influenced by several factors that need to be optimized, including extraction time, temperature, pH, and the ionic strength of the sample. researchgate.netmerckmillipore.com For example, in the analysis of MNT compounds using a CMK-1 fiber, the extraction efficiency increased with time up to 30 minutes, at which point equilibrium was reached. ijcce.ac.ir In another study focusing on nitrophenols, the optimal conditions involved using an 85-μm polyacrylate (PA) fiber for 40 minutes at ambient temperature with the addition of NaCl to the sample. merckmillipore.com The optimization of these parameters is crucial for developing robust and reproducible analytical methods.

When coupled with gas chromatography-mass spectrometry (GC-MS), SPME provides a highly sensitive and selective method for the determination of trace levels of nitroaromatic compounds. A study comparing SPME with solid-phase extraction (SPE) for the analysis of nitroaromatics in complex water samples found SPME to be more sensitive, achieving limits of detection (LODs) in the range of 0.02–38 ng/L. nih.gov

The following table summarizes the performance of different SPME methods for the analysis of nitroaromatic compounds, demonstrating the technique's applicability for compounds structurally related to 1-Nitro-4-(nitromethyl)benzene.

| Analyte(s) | SPME Fiber Coating | Extraction Mode | Analytical Method | Linear Range | LOD | Recovery (%) | Reference |

| Nitrobenzene Compounds | Graphene Composite | Headspace | GC-MS | 0.5-500 µg/L | 0.05-0.2 µg/L | 72.0-113.2 | rhhz.net |

| Phenols and Nitrophenols | 85-μm Polyacrylate (PA) | Immersion | GC-MS | - | 0.208-99.3 µg/L | - | merckmillipore.com |

| Mononitrotoluenes (MNTs) | Ordered Nanoporous Carbon (CMK-1) | Headspace | GC-FID | - | - | - | ijcce.ac.ir |

| Nitroaromatic Explosives | Poly(phthalazine ether sulfone ketone) (PPESK) | Immersion | GC/TSD or ECD | - | - | >90.7 | nih.gov |

| Nitroaromatic Compounds | - | - | GC-ECNI-MS | - | 0.02-38 ng/L | - | nih.gov |

Theoretical and Computational Chemistry of 1 Nitro 4 Nitromethyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure of 1-nitro-4-(nitromethyl)benzene. These methods offer a detailed perspective on the molecule's geometry and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. unpatti.ac.id For nitroaromatic compounds, DFT calculations, often using the B3LYP functional, are employed to determine the optimized molecular geometry and electronic properties. unpatti.ac.idirjet.net The process of geometry optimization aims to find the most stable structure of the molecule, which corresponds to a minimum on the potential energy surface. unpatti.ac.id For molecules like 1-nitro-4-(nitromethyl)benzene, the presence of the benzene (B151609) ring often results in a planar optimized structure. unpatti.ac.id

The introduction of substituents, such as the nitro and nitromethyl groups, influences the structural parameters of the benzene ring. unpatti.ac.id Generally, the presence of substituents can lead to an increase in bond lengths and a decrease in bond angles compared to unsubstituted benzene. unpatti.ac.id The nitro group, being strongly electron-withdrawing, significantly affects the electronic properties of the aromatic system. This influence is a key factor in the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

Recent benchmarking studies have evaluated the performance of various semi-empirical methods against DFT for geometry optimization and electronic property prediction of organic molecules. arxiv.org Methods like GFN1-xTB and GFN2-xTB have shown high fidelity in structural determination, supporting their use in high-throughput screening of compounds with similar structural motifs. arxiv.org

Table 1: Representative DFT-Calculated Properties for Nitroaromatic Compounds

| Property | Description | Typical Findings |

| Optimized Geometry | The lowest energy structure of the molecule. | Often planar for the benzene ring, with substituent-induced changes in bond lengths and angles. unpatti.ac.id |

| Electronic Properties | Distribution of electrons and energy levels. | The nitro group significantly alters the electronic landscape, enhancing electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Nitro groups tend to reduce the HOMO-LUMO gap, which can be correlated with the molecule's reactivity. |

This table provides a generalized summary based on typical findings for nitroaromatic compounds and may not represent specific values for 1-nitro-4-(nitromethyl)benzene.

For more precise energy calculations, high-level ab initio methods are employed. These methods, such as the Gaussian-4 (G4) theory, are used to calculate thermochemical data like the gas-phase enthalpy of formation with high accuracy. researchgate.netresearchgate.net These calculations often involve complex procedures like isodesmic and isogyric reactions to ensure the reliability of the results. researchgate.netresearchgate.net For instance, the G4 method has been used to provide strong support for specific experimental values of the enthalpy of formation for related molecules like nitromethane (B149229) and nitrobenzene (B124822). researchgate.net

Ab initio calculations have also been crucial in studying the stability and dissociation pathways of related species like the nitromethyl radical. researchgate.net High-level methods such as QCISD(T) and CCSD(T) with large basis sets are used to investigate bond dissociation energies and heats of formation. researchgate.net

The study of excited states, which is crucial for understanding photochemical reactions, often requires more advanced methods than standard DFT. The Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) is a powerful tool for this purpose. nih.govresearchgate.net This method is used in conjunction with the Complete Active Space Self-Consistent Field (CASSCF) method to accurately describe the electronic structure of both ground and excited states. nih.govresearchgate.net

For nitroaromatic compounds like nitrobenzene, MS-CASPT2 calculations have been used to determine vertical excitation energies and to understand the decay paths after UV absorption. nih.govnih.gov These studies help to explain experimental observations such as the lack of fluorescence and the high triplet quantum yield by identifying key features on the potential energy surface like conical intersections and intersystem crossings. nih.gov The choice of an appropriate active space, which includes the key orbitals involved in the electronic transitions, is critical for the accuracy of these calculations. nih.govresearchgate.net

Ab Initio Methods for High-Accuracy Calculations

Molecular Orbital Analysis: HOMO-LUMO Energy and Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjet.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In nitroaromatic compounds, the electron-withdrawing nature of the nitro group significantly influences the energy and distribution of these orbitals. The nitro group tends to lower the energy of the LUMO, which can enhance the molecule's electrophilicity. This effect is particularly pronounced in compounds with multiple nitro groups or in specific isomeric forms. rsc.org

The distribution of the HOMO and LUMO across the molecule provides insights into the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In many nitroaromatic systems, the LUMO is localized on the nitro group and the aromatic ring, indicating that these are the sites susceptible to nucleophilic attack or reduction. rsc.org

Table 2: Frontier Orbital Characteristics of Nitroaromatic Compounds

| Molecular Orbital | Description | Significance |

| HOMO | The highest energy orbital containing electrons. | Represents the ability to donate electrons. Its energy level is related to the ionization potential. |

| LUMO | The lowest energy orbital that is empty. | Represents the ability to accept electrons. Its energy level is related to the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

This table presents a generalized overview of HOMO-LUMO concepts in the context of nitroaromatic compounds.

Thermochemical Studies and Reaction Energy Profiles

Computational thermochemistry plays a vital role in determining the thermodynamic properties of 1-nitro-4-(nitromethyl)benzene and its reactions. High-level ab initio methods, such as G4 theory, are used to calculate standard enthalpies of formation (ΔfH°). researchgate.netresearchgate.net These calculations are often compared with experimental data from techniques like combustion calorimetry to ensure accuracy. researchgate.net The use of isodesmic reactions, where the number and types of bonds are conserved, is a common strategy to improve the reliability of calculated enthalpies of formation. researchgate.netresearchgate.net

For related compounds like nitromethane and nitrobenzene, there has been considerable effort to reconcile theoretical and experimental thermochemical data. researchgate.netresearchgate.net These studies provide a foundation for understanding the thermodynamic stability of 1-nitro-4-(nitromethyl)benzene.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving 1-nitro-4-(nitromethyl)benzene. By mapping the potential energy surface, researchers can identify the transition states that connect reactants, intermediates, and products. researchgate.netmdpi.com

DFT calculations are frequently used to investigate reaction mechanisms, such as electrophilic and nucleophilic aromatic substitutions. mdpi.comdiva-portal.org For example, in the nitration of benzene derivatives, computational studies have detailed the roles of π-complexes and σ-complexes (also known as Wheland intermediates) and have identified the rate-determining transition state. diva-portal.org The nature of the leaving group and the solvent can significantly influence the potential energy surface of these reactions. diva-portal.org

In reactions involving the nitromethyl group, such as the Nef reaction, computational studies have been used to determine the energy barriers for different steps, including deprotonation, addition, and rearrangement. researchgate.net These calculations can reveal the role of solvent molecules in assisting certain reaction steps. researchgate.net The identification of transition state structures provides crucial information about the geometry and energy of the highest point along the reaction coordinate, which is essential for understanding the reaction kinetics.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 1-nitro-4-(nitromethyl)benzene involves the study of the different three-dimensional arrangements of the molecule, known as conformations, that arise from rotation around its single bonds. These analyses are crucial for understanding the molecule's stability, reactivity, and interactions. The primary points of rotation in 1-nitro-4-(nitromethyl)benzene are the bond connecting the aromatic nitro group to the benzene ring (C-NO₂) and the bond connecting the nitromethyl group to the ring (C-CH₂NO₂).

Computational methods, particularly Density Functional Theory (DFT), are standard tools for investigating the geometries and energies of different conformers. By optimizing the molecular geometry, these methods can identify the most stable (lowest energy) conformation. For nitroaromatic compounds, the orientation of the nitro group relative to the benzene ring is of particular interest due to the influence of resonance effects on the molecule's electronic structure. Theoretical calculations for nitrobenzene, a related compound, show a rotational barrier for the nitro group, with the planar conformation being the most stable. acs.orgresearchgate.net In 1-nitro-4-(nitromethyl)benzene, a planar or near-planar arrangement of the aromatic nitro group with the benzene ring is expected to be the lowest energy state to maximize π-system conjugation.

Table 1: Predicted Key Dihedral Angles in the Optimized Geometry of 1-Nitro-4-(nitromethyl)benzene This table presents hypothetical, representative values for the lowest-energy conformer as would be determined by DFT calculations. The planarity of the aromatic nitro group is based on known resonance stabilization effects.

| Dihedral Angle | Atoms Involved | Predicted Angle (°) | Description |

|---|---|---|---|

| ω₁ (C-C-N-O) | C-C-N(O₂)-O | ~0 or ~180 | Defines the orientation of the aromatic nitro group relative to the benzene ring. A near-planar angle indicates significant resonance stabilization. |

| ω₂ (C-C-C-N) | C-C-CH₂(NO₂)-N | Variable | Defines the rotation of the nitromethyl group. This bond has more rotational freedom than the C-NO₂ bond directly attached to the ring. |

Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of the molecule over time. These simulations can reveal how the molecule vibrates, rotates, and changes conformation in different environments, such as in the solid state or in solution. For 1-nitro-4-(nitromethyl)benzene, MD simulations have been noted as a tool to assess the efficiency of crystal packing in its various polymorphic forms.

Furthermore, MD simulations can help reconcile differences between experimental data obtained from various analytical techniques. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy in solution might show averaged signals for flexible groups due to rapid rotation, while X-ray crystallography provides a static picture of the molecule in a crystal lattice. MD can bridge this gap by simulating the molecular motions that lead to these differing observations.

Table 2: Applications of Molecular Dynamics (MD) Simulations for 1-Nitro-4-(nitromethyl)benzene

| Application Area | Research Focus | Significance | Reference |

|---|---|---|---|

| Solid-State Chemistry | Assessment of crystal packing efficiency. | Understanding the stability and properties of different polymorphs. | |

| Structural Analysis | Reconciling discrepancies between solution-phase (e.g., NMR) and solid-state (e.g., X-ray) data. | Provides a dynamic model to explain how molecular flexibility affects experimental observations. | |

| Conformational Dynamics | Simulating the transitions between different rotational conformers over time. | Elucidating the energy barriers and preferred conformational states in various environments. | researchgate.net |

Applications and Research Utility of 1 Nitro 4 Nitromethyl Benzene and Its Derivatives

Role as a Versatile Intermediate in Complex Organic Synthesis

1-Nitro-4-(nitromethyl)benzene serves as a valuable intermediate in the synthesis of a wide array of organic molecules. The presence of two nitro groups, one on the aromatic ring and one on the methyl substituent, imparts distinct reactivity that chemists can exploit to build complex molecular architectures. The nitro groups enhance the reactivity of the compound, making it a useful building block in the development of various substances.

The synthetic utility of this compound is highlighted by its role as a precursor for pharmaceuticals, dyes, and agrochemicals. For instance, it can be used in the synthesis of nitro-containing heterocycles that may exhibit biological activity. In the dye industry, its structure allows for the formation of colored complexes, particularly in the production of azo dyes. Furthermore, it acts as a precursor for various herbicides and pesticides in agrochemical formulations. The compound's reactivity also makes it a subject of study in academic and industrial research to explore reaction mechanisms involving nitration and substitution on aromatic systems.

The transformation of the nitro groups is a key aspect of its synthetic utility. For example, the reduction of the nitro groups can lead to the formation of amines, which are common functional groups in many biologically active molecules and materials. This conversion of a meta-directing nitro group to an ortho-, para-directing amino group significantly broadens the range of possible subsequent reactions on the benzene (B151609) ring. masterorganicchemistry.com

A summary of the types of organic molecules synthesized from 1-Nitro-4-(nitromethyl)benzene is presented in the table below.

| Product Class | Synthetic Transformation | Potential Application |

| Nitro-containing heterocycles | Cyclization reactions involving the nitro and nitromethyl groups. | Pharmaceuticals |

| Azo dyes | Diazotization of the corresponding amine (derived from nitro group reduction) and coupling with other aromatic compounds. | Dyes and Pigments |

| Herbicides and Pesticides | Modification of the chemical structure to enhance efficacy and specificity. | Agrochemicals |

| Amines | Reduction of the nitro groups. | Versatile intermediates in further synthesis. |

The structure of 1-nitro-4-(nitromethyl)benzene, featuring a benzene ring substituted with both a nitro group and a nitromethyl group, makes it an ideal building block for the synthesis of polyfunctionalized compounds. acs.org These are molecules that contain multiple functional groups, each with its own characteristic reactivity. The ability to selectively react one functional group while leaving others intact is a cornerstone of modern organic synthesis, and this compound provides such opportunities.

The nitro group on the benzene ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. chemguide.co.uklibretexts.org In contrast, the nitromethyl group has its own distinct reactivity. The protons on the carbon adjacent to the nitro group are acidic and can be removed by a base to form a nitronate anion. This anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as the Henry reaction (nitroaldol reaction) and Michael additions. researchgate.net

This dual reactivity allows for a stepwise functionalization of the molecule. For instance, the nitromethyl group can first be used to build a more complex side chain, and then the nitro group on the ring can be transformed, for example, by reduction to an amine, to introduce another point of functionality. masterorganicchemistry.com This strategic approach enables the construction of intricate molecules with precise arrangements of different functional groups.

The incorporation of a cyano(nitro)methyl group, which is structurally related to the nitromethyl group, is also a favorable strategy for constructing polyfunctionalized compounds. acs.org This highlights the general utility of the nitromethyl moiety as a handle for introducing functionality. acs.org

Precursor in the Synthesis of Diverse Organic Molecules

Potential in Materials Science and Engineering

The unique electronic and structural properties of 1-nitro-4-(nitromethyl)benzene and its derivatives suggest potential applications in the field of materials science and engineering. Nitroaromatic compounds, in general, are known for their electron-accepting properties, which can be harnessed in the design of new materials with specific electronic or optical characteristics.

One area of potential is in the development of energetic materials. The presence of nitro groups, which are known to be "energetic" functional groups, suggests that this compound and its derivatives could be investigated for such applications. For example, 1,3,5-Trinitro-2-(nitromethyl)benzene, a related compound, has been studied as a potential energetic material. researchgate.net

Furthermore, the ability to introduce various substituents onto the benzene ring or to modify the nitromethyl group allows for the fine-tuning of the molecule's properties. This could lead to the creation of new polymers or molecular crystals with tailored properties for applications in electronics, nonlinear optics, or other advanced materials fields. For instance, derivatives with alkyne substituents are pivotal in click chemistry, which can be used to create polymer networks.

The table below summarizes the potential applications and the corresponding properties of 1-Nitro-4-(nitromethyl)benzene derivatives in materials science.

| Potential Application Area | Relevant Property | Example of Derivative/Modification |

| Energetic Materials | Presence of nitro groups. | 1,3,5-Trinitro-2-(nitromethyl)benzene researchgate.net |

| Polymer Networks | Ability to undergo click chemistry. | Alkyne-substituted derivatives |

| Electronic Materials | Electron-accepting nature of the nitroaromatic core. | Introduction of various substituents to tune electronic properties. |

Development of Novel Derivatives with Tailored Reactivity

A significant area of research involving 1-nitro-4-(nitromethyl)benzene is the development of novel derivatives with tailored reactivity. By strategically modifying the core structure, chemists can fine-tune the compound's properties for specific synthetic purposes or applications.

The reactivity of the benzene ring is strongly influenced by the electron-withdrawing nitro group. chemguide.co.uklibretexts.org Introducing other substituents can further modify this reactivity. For example, adding electron-donating groups could increase the reactivity of the ring towards electrophilic substitution, while adding more electron-withdrawing groups would decrease it further. The position of these new substituents relative to the existing nitro and nitromethyl groups is also crucial in determining the outcome of subsequent reactions. researchgate.net

The nitromethyl group is also a site for derivatization. As mentioned earlier, the acidic protons on the methyl carbon allow for the formation of a nitronate, which can then react with various electrophiles. researchgate.net This enables the elongation of the side chain and the introduction of a wide range of functional groups.

Research has demonstrated the synthesis of various derivatives, such as those with different substituents on the benzene ring or with modified side chains. For instance, the synthesis of 4-Trifluoromethyl-(nitromethyl)benzene and 4-Trifluoromethoxy-(nitromethyl)benzene has been reported, showcasing the ability to introduce fluorine-containing moieties which are of great interest in medicinal chemistry and materials science. rsc.org

The development of these novel derivatives expands the toolbox available to synthetic chemists, allowing for the creation of molecules with precisely controlled reactivity and properties.

Supramolecular Chemistry and Crystal Engineering

1-Nitro-4-(nitromethyl)benzene and its derivatives are also of interest in the fields of supramolecular chemistry and crystal engineering. Supramolecular chemistry focuses on the non-covalent interactions between molecules, while crystal engineering is concerned with the design and synthesis of crystalline solids with desired properties.

The presence of nitro groups in these molecules provides opportunities for forming specific intermolecular interactions, such as hydrogen bonds (if suitable hydrogen bond donors are present in the crystal) and π-π stacking interactions between the aromatic rings. researchgate.net These interactions play a crucial role in determining how the molecules pack in the solid state, which in turn influences the macroscopic properties of the material, such as its melting point, solubility, and optical properties.

For example, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, a related compound, is stabilized by π-π contacts between adjacent benzene rings, C-H...O hydrogen bonds, and close Cl...O contacts. researchgate.net Similarly, studies on other nitro-substituted benzene derivatives have revealed the importance of these weak interactions in directing the crystal packing.

The ability to form predictable and robust supramolecular assemblies is a key goal of crystal engineering. By understanding the interplay of these non-covalent forces, it may be possible to design and synthesize new crystalline materials based on 1-nitro-4-(nitromethyl)benzene derivatives with specific architectures and functions. Furthermore, supramolecular assemblies, such as cucurbit chemguide.co.ukuril, have been used to facilitate the reduction of nitro compounds, demonstrating the potential of supramolecular approaches to influence reactivity. acs.org

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The classical synthesis of 1-Nitro-4-(nitromethyl)benzene typically involves the nitration of p-nitrotoluene. However, this method can present challenges in terms of selectivity and the use of harsh reagents like concentrated acids. libretexts.orgchemguide.co.uk Future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

One promising avenue is the advancement of catalytic systems. For instance, palladium-catalyzed α-arylation of aryl nitromethanes has been demonstrated as a viable route to synthesize 1-Nitro-4-(nitromethyl)benzene. Further research could optimize these catalysts for higher yields and milder reaction conditions, potentially employing more earth-abundant metals to enhance the green credentials of the synthesis.

Another area of exploration is the revival and modernization of classic reactions. The Victor Meyer reaction, which traditionally involves the reaction of alkyl halides with metal nitrites, could be re-examined with modern techniques and catalysts to improve yields and substrate scope for the synthesis of nitroalkanes. researchgate.net Additionally, novel methods for the preparation of aliphatic nitro compounds, such as those involving the treatment of alkyl halides with sodium nitrite (B80452) in dimethylformamide, could be adapted for the synthesis of precursors to 1-Nitro-4-(nitromethyl)benzene. researchgate.net

The development of domino or cascade reactions also presents an exciting frontier. These reactions, which form multiple chemical bonds in a single synthetic operation, can significantly improve efficiency. Research into catalyst-free domino reactions for the synthesis of functionalized chromenes containing a nitromethyl group showcases the potential for creating complex molecular architectures from simple precursors in a highly atom-economical manner. researchgate.net Adapting such strategies for the synthesis of 1-Nitro-4-(nitromethyl)benzene or its immediate precursors could streamline its production.

Future synthetic explorations may also focus on flow chemistry, which offers precise control over reaction parameters and can enhance safety, particularly for nitration reactions. The synthesis of nitronic esters from p-nitrophenylnitromethane has been studied, and these intermediates could be key in developing novel synthetic transformations. lookchem.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Advanced Catalysis | Higher selectivity, milder conditions, sustainability | Optimization of palladium catalysts, exploration of earth-abundant metal catalysts |

| Modernized Classic Reactions | Utilization of readily available starting materials | Improving yields and scope of reactions like the Victor Meyer reaction |

| Domino/Cascade Reactions | Increased efficiency, atom economy | Design of novel catalyst-free or organocatalyzed cascade sequences |

| Flow Chemistry | Enhanced safety, precise process control | Adaptation of nitration and other key reactions to continuous flow systems |

| Novel Intermediates | Access to new reaction pathways | Investigation of the synthetic utility of intermediates like nitronic esters |

Advanced Mechanistic Investigations

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing improved synthetic protocols. While the general mechanism of electrophilic aromatic nitration is well-established, involving the nitronium ion (NO₂⁺), more nuanced aspects continue to be explored. chemguide.co.ukresearchgate.netchemguide.co.uk

Future mechanistic studies on the formation of 1-Nitro-4-(nitromethyl)benzene could employ advanced computational and experimental techniques. For example, investigating the potential role of a single-electron transfer (SET) mechanism in the nitration process could provide deeper insights. researchgate.net Computational studies, using methods like Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict regioselectivity, offering a microscopic view of the reaction dynamics. nih.govresearchgate.net